1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole

Organic Synthesis Peptide Coupling Acylation Kinetics

Standard acyl chlorides present handling hazards and poor stability. This N-acylbenzotriazole offers a crystalline, moisture-stable alternative for high-yielding amide couplings. - **Key Advantage:** Superior reactivity with sterically hindered amines vs. conventional agents. - **Orthogonal Handles:** Chloro and nitro groups enable sequential library diversification (SNAr, reduction). - **Supply:** ≥95% purity, stable solid. Ideal for automated peptide synthesis.

Molecular Formula C13H7ClN4O3
Molecular Weight 302.67 g/mol
Cat. No. B5626107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole
Molecular FormulaC13H7ClN4O3
Molecular Weight302.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H7ClN4O3/c14-8-5-6-9(12(7-8)18(20)21)13(19)17-11-4-2-1-3-10(11)15-16-17/h1-7H
InChIKeyKNAJEBQEUXTYDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole Overview


1-(4-Chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole (CAS 60301-56-6) is a functionalized N-acylbenzotriazole derivative [1]. It belongs to the benzotriazole class of heterocyclic compounds, characterized by a fused benzene and triazole ring system. The compound features a 4-chloro-2-nitrobenzoyl substituent on the N1 position, which imparts unique reactivity, making it a valuable synthon for peptide coupling, nucleophilic substitution, and the preparation of heterocycles [2]. It is commercially available with a specified minimum purity, typically 95% or higher, and is primarily utilized as a research chemical and synthetic intermediate .

Supports peptide coupling and acylation workflows with reported reactivity profile
Dual functional handles support sequential derivatization in library synthesis
Solid crystalline form supports ambient procurement and handling workflow

Irreplaceable Reactivity Profile


N-Acylbenzotriazoles are not interchangeable. The specific substitution pattern on the benzoyl group critically influences both the electrophilicity of the carbonyl center and the stability of the benzotriazolide leaving group [1]. The 4-chloro-2-nitrobenzoyl derivative offers a distinct reactivity profile compared to simpler analogs. The presence of both an electron-withdrawing nitro group and a chloro substituent for further functionalization provides a unique dual advantage [2]. Generic substitution with a non-substituted or differently substituted benzoyl-benzotriazole will likely result in divergent reaction kinetics, altered yields in acylation reactions, and potentially different chemoselectivity in subsequent synthetic steps, as detailed in the quantitative comparisons below.

This compound 4-Chloro-2-nitrobenzoyl electrophilicity profile may not transfer to unsubstituted benzoyl analogs
Mono-substituted analogs Single-handle benzotriazoles limit sequential diversification routes
Acyl chloride alternative Replacing benzotriazole with acyl chloride may shift handling and moisture-sensitivity profile

Quantitative Comparison vs. Alternatives


Superior Electrophilicity for Acylation

The electrophilicity of the carbonyl carbon in N-acylbenzotriazoles is directly correlated to the electron-withdrawing nature of the benzoyl substituent [1]. The 4-chloro-2-nitrobenzoyl group provides a synergistic electron-withdrawing effect, making it a more reactive acylating agent than its unsubstituted or mono-substituted counterparts. This is reflected in the comparative second-order rate constants for their reaction with a standard nucleophile, such as n-butylamine [2].

Electrophilicity
Cross-study comparable
Reported >10-fold rate increase
Reported electrophilicity context supports acylation rate review
Based on Hammett substituent constant comparison
Organic Synthesis Peptide Coupling Acylation Kinetics

Orthogonal Reactive Handles for Diversification

Unlike simpler benzotriazole derivatives that offer only a single site for further elaboration, 1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole possesses two orthogonal reactive handles [1]. The nitro group can be selectively reduced to an amine (e.g., using H2/Pd-C), while the chloro substituent can undergo nucleophilic aromatic substitution (SNAr) with a variety of N-, O-, and S-nucleophiles [2]. This allows for a controlled, two-step diversification of a single core scaffold, a feature not present in analogs like 1-(4-nitrobenzoyl)-1H-1,2,3-benzotriazole (which lacks the chloro handle) or 1-(4-chlorobenzoyl)-1H-1,2,3-benzotriazole (which lacks the nitro handle).

Orthogonal handles
Class-level inference
2 reactive sites (Cl for SNAr, NO₂ for reduction)
Supports sequential derivatization strategy review
Versus 1 handle in mono-substituted analogs
Organic Synthesis Derivatization Medicinal Chemistry

Solid-State Stability Advantage

N-Acylbenzotriazoles are known to be stable, crystalline solids, offering a significant handling advantage over the corresponding acyl chlorides, which are often corrosive, moisture-sensitive liquids or low-melting solids [1]. While this is a class-level benefit, it is a critical differentiator against the alternative route to amides (using 4-chloro-2-nitrobenzoyl chloride). 1-(4-Chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole is reported to have a melting point typically ranging between 150°C and 160°C, indicating a robust, shelf-stable crystalline material that can be stored under ambient conditions without special precautions against hydrolysis .

Solid-state stability
Cross-study comparable
Crystalline solid, mp 150–160 °C
Supports ambient storage and precise weighing workflow
Versus corrosive, moisture-sensitive acyl chloride
Chemical Stability Procurement Storage

Optimal Application Scenarios


Amide and Peptide Synthesis

Leveraging its enhanced electrophilicity [1], this compound is ideally suited for the high-yielding acylation of amines, including sterically hindered or poorly nucleophilic substrates. Its use as an alternative to 4-chloro-2-nitrobenzoyl chloride is particularly advantageous in automated peptide synthesizers or parallel synthesis setups where the handling of corrosive liquids is problematic [2]. The predictable reactivity and solid-state stability streamline workflow and improve reproducibility in amide bond formation.

Medicinal Chemistry Library Building Block

The presence of two orthogonal functional handles (chloro and nitro groups) makes this compound a strategic choice for constructing focused libraries of complex molecules [1]. A medicinal chemist can sequentially exploit these handles: first, using the scaffold as an acylating agent to introduce a first point of diversity; second, selectively reducing the nitro group to an amine for further derivatization; or third, performing a nucleophilic aromatic substitution on the chloro position [2]. This versatility is a key differentiator from mono-functionalized benzotriazole building blocks.

Functional Material and Polymer Precursor

The benzotriazole core is a well-known UV absorber, and the presence of additional functional groups allows for covalent incorporation into polymer backbones or as a reactive additive [1]. Unlike simple UV absorbers that are merely blended into a polymer matrix, this compound can be designed to react with the polymer during processing, preventing leaching and ensuring long-term photostability. This application leverages the compound's unique combination of photophysical properties and reactive functionality.

Application
Selection Property
Validation Focus
Amide and peptide synthesis
Reported electrophilicity profile
Acylation yield and substrate scope review
Medicinal chemistry library building block
Dual orthogonal reactive handles
Sequential derivatization route validation
Functional material and polymer precursor
Reactive benzotriazole core
Covalent incorporation and leaching prevention review
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